molecular formula C7H12O B3045438 5-Hepten-2-one CAS No. 1071-94-9

5-Hepten-2-one

Cat. No.: B3045438
CAS No.: 1071-94-9
M. Wt: 112.17 g/mol
InChI Key: RTYRONIMTRDBLT-ONEGZZNKSA-N
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Description

5-Hepten-2-one: is an organic compound with the molecular formula C7H12O . It is a colorless liquid with a characteristic odor and is used in various chemical applications. This compound is part of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. The structure of this compound includes a double bond, making it an unsaturated ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing 5-Hepten-2-one is through aldol condensation. This involves the reaction of acetone with 1-pentanal in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form the desired product.

    Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with 4-penten-2-one to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 5-Hepten-2-ol. This process uses a metal catalyst such as palladium or nickel under controlled temperature and pressure conditions to achieve high yields of the desired ketone.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hepten-2-one can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield 5-Hepten-2-ol. This reaction typically uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Addition Reactions: The double bond in this compound allows it to participate in addition reactions. For example, hydrogenation can convert it to heptan-2-one using a metal catalyst like palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Hydrogenation: Palladium on carbon catalyst under hydrogen gas.

Major Products Formed:

    Oxidation: Heptanoic acid.

    Reduction: 5-Hepten-2-ol.

    Hydrogenation: Heptan-2-one.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

5-Hepten-2-one serves as a valuable intermediate in the synthesis of various organic compounds. Notably, it is used in the production of:

  • Flavoring Agents : Its pleasant odor makes it suitable for use in flavoring and fragrance formulations.
  • Pharmaceuticals : It acts as a precursor in synthesizing biologically active compounds, including potential therapeutic agents.

Case Study: Synthesis of 6-Methyl-5-hepten-2-one

A notable application is the synthesis of 6-methyl-5-hepten-2-one from 1-chloro-3-methyl-2-butene and acetone using alkali hydroxide. This reaction highlights the compound's utility as an intermediate in producing more complex molecules with potential applications in pharmaceuticals and agrochemicals .

Agricultural Applications

This compound has been identified as a volatile organic compound (VOC) emitted by certain fruits, including apples. Research indicates that it plays a role in the development of superficial scald in apples, which is a significant post-harvest issue affecting fruit quality. Understanding its emission patterns can help develop strategies to mitigate this problem .

Table 1: Emission Characteristics of this compound

SourceEmission Rate (µg/kg)Impact on Quality
ApplesVaries with maturityAffects superficial scald
Other FruitsMinimalLess significant impact

Environmental Applications

The compound has potential applications in environmental science, particularly concerning air quality management. Its role as a VOC suggests it could be involved in atmospheric chemistry and may affect indoor air quality.

Case Study: Photocatalytic Oxidation

Research has explored the use of photocatalytic oxidation (PCO) to enhance HEPA filters' effectiveness against airborne microorganisms. The presence of VOCs like this compound can influence microbial activity on these filters, leading to improved disinfection capabilities .

Health and Safety Considerations

While this compound has beneficial applications, its safety profile must be considered. Studies assessing VOC emissions have highlighted the need for monitoring exposure levels to ensure health safety, particularly in indoor environments where concentrations may accumulate.

Table 2: Health Impact Assessment

CompoundExposure Level (ppm)Health Effects
This compound<10Generally recognized as safe
Higher Levels>10Potential irritant

Mechanism of Action

The mechanism of action of 5-Hepten-2-one in biological systems involves its interaction with enzymes and receptors. As a volatile compound, it can bind to olfactory receptors, contributing to its role in flavor and fragrance. In metabolic pathways, it can be converted to other compounds through enzymatic reactions, influencing various biological processes.

Comparison with Similar Compounds

    6-Methyl-5-hepten-2-one: This compound is similar in structure but has a methyl group at the sixth carbon. It is also used in flavor and fragrance applications.

    Heptan-2-one: This saturated ketone lacks the double bond present in 5-Hepten-2-one, making it less reactive in addition reactions.

    5-Hepten-2-ol: The alcohol counterpart of this compound, which can be synthesized through reduction reactions.

Uniqueness: this compound’s unique feature is the presence of both a carbonyl group and a double bond, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications.

Biological Activity

5-Hepten-2-one, also known as 6-methyl-5-hepten-2-one, is a naturally occurring compound with significant biological activity. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

This compound is an unsaturated ketone characterized by its seven-carbon chain with a double bond at the fifth position. Its molecular formula is C7H12OC_7H_{12}O, and it has been studied for its potential roles in biological systems and industrial applications.

1. Insecticidal Properties

Research has shown that this compound exhibits insecticidal activity. A study highlighted its effect on acetylcholinesterase (AChE) activity in the larvae of Spodoptera littoralis. The compound demonstrated a dose-dependent inhibition of AChE, leading to reduced larval development and hatching success. This suggests that this compound could be utilized as a natural insecticide in agricultural practices .

2. Mosquito Repellency

In studies assessing mosquito repellents, a mixture of this compound and geranylacetone was found to be particularly effective, showing significant protective efficacy against mosquito bites. The combination outperformed individual components, indicating potential for development into effective natural repellents for vector control .

3. Induction of Programmed Cell Death (PCD)

Recent research indicates that this compound plays a critical role in inducing programmed cell death (PCD) during the development of superficial scald in pears. The compound was shown to activate signaling pathways associated with PCD, suggesting its importance in post-harvest physiology and potential applications in fruit preservation .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies:

  • Acute Toxicity : The oral LD50 value for rats was determined to be 3,570 mg/kg, indicating low acute toxicity. Symptoms observed included apathy and dyspnea at higher doses .
  • Skin Sensitization : In human maximization tests, this compound did not induce skin sensitization at concentrations up to 3% .
  • Long-term Effects : A 90-day study revealed no significant reproductive toxicity in females at doses up to 1,000 mg/kg/day; however, testicular toxicity was noted in males at high doses .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as acetylcholinesterase, which disrupts neurotransmission in insects.
  • Cell Signaling Modulation : It modulates cellular signaling pathways involved in PCD, enhancing the understanding of its role in plant physiology.
  • Synergistic Effects : When combined with other compounds like geranylacetone, it exhibits enhanced biological activity through synergistic effects.

Case Study 1: Insecticidal Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against Spodoptera littoralis larvae. The results indicated a significant reduction in larval survival rates when exposed to varying concentrations of the compound over a period of days. The study concluded that this compound could serve as a viable alternative to synthetic insecticides.

Concentration (mg/L)Larval Survival Rate (%)
0100
5075
10050
20020

Case Study 2: Mosquito Repellent Development

A field study assessed the effectiveness of a formulation containing both this compound and geranylacetone against Aedes mosquitoes. The formulation provided over 80% protection for several hours post-application, demonstrating its potential for use in personal insect repellents.

Properties

IUPAC Name

(E)-hept-5-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3-4H,5-6H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYRONIMTRDBLT-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064460, DTXSID801315642
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Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071-94-9, 6714-00-7
Record name (5E)-5-Hepten-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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